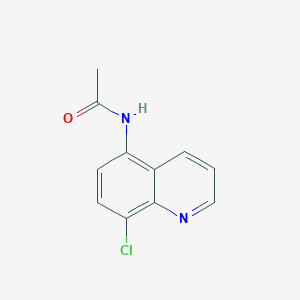
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to have a high affinity for these receptors. CP 47,497 has been used extensively in research to study the effects of cannabinoids on the body and brain.
Mecanismo De Acción
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is a potent agonist of the CB1 and CB2 receptors. When it binds to these receptors, it activates them and triggers a series of signaling pathways that lead to various physiological effects. The CB1 receptor is primarily found in the brain and is involved in the regulation of pain, mood, appetite, and memory. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and induce a sense of relaxation and euphoria. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoids on these receptors. It is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, one limitation of N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497. One area of interest is the development of new synthetic cannabinoids that are more selective and potent than N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497. Another area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 and other cannabinoids and their effects on the body and brain.
Métodos De Síntesis
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is synthesized through a series of chemical reactions starting from 2,3-dimethylindole. The synthesis involves the use of various reagents and solvents, including lithium aluminum hydride, boron trifluoride etherate, and acetic anhydride. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system, which plays a crucial role in regulating many physiological processes. N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9-10(2)17-14-6-5-12(7-13(9)14)15(18)16-8-11-3-4-11/h5-7,11,17H,3-4,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPBVOVFUQPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)
![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)


![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)





![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)